molecular formula C18H16FN3O2S B2454783 N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 865591-72-6

N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2454783
CAS No.: 865591-72-6
M. Wt: 357.4
InChI Key: DWTQWZPXQROLDI-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H16FN3O2S and its molecular weight is 357.4. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-10-15(17(24)21-14-5-3-2-4-13(14)19)16(22-18(25)20-10)11-6-8-12(23)9-7-11/h2-9,16,23H,1H3,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTQWZPXQROLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes the formation of the tetrahydropyrimidine ring through a Biginelli reaction or similar methodologies. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Antiviral Activity

One of the notable areas of research for this compound is its activity against HIV-1 integrase. A study reported that derivatives of tetrahydropyrimidine compounds demonstrated inhibitory activity on the strand transfer reaction catalyzed by HIV-1 integrase. The most active derivative showed an IC50 value of 0.65 µM in vitro, indicating a promising potential as an antiviral agent . However, it was also noted that these compounds did not exhibit significant antiviral activity against HIV-1 and HIV-2 below cytotoxic concentrations in cell culture assays.

Anticancer Potential

Recent studies have explored the anticancer properties of related compounds within the tetrahydropyrimidine class. For instance, certain derivatives have been shown to inhibit topoisomerase II activity, leading to reduced proliferation in various cancer cell lines. These compounds induced G2/M cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Enzymes : The compound interferes with the catalytic activity of HIV-1 integrase.
  • Topoisomerase Inhibition : It acts as a catalytic inhibitor of topoisomerase II, disrupting DNA replication in cancer cells.
  • Induction of Apoptosis : The compound promotes apoptotic pathways through the activation of caspases and modulation of mitochondrial membrane potential.

Study 1: HIV Integrase Inhibition

A detailed evaluation was conducted on various tetrahydropyrimidine derivatives to assess their inhibitory effects on HIV integrase. The study utilized both in vitro assays and molecular docking studies to elucidate binding interactions with the enzyme .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, several derivatives were tested against human cancer cell lines such as MCF-7 and HeLa. Results indicated significant antiproliferative effects accompanied by apoptosis induction, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .

Data Summary

Compound NameIC50 (µM)Activity TypeTarget
This compound0.65Antiviral (HIV)HIV-1 Integrase
Related DerivativeVariesAnticancerTopoisomerase II

Scientific Research Applications

Anticancer Activity

Research indicates that N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits notable anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the compound's efficacy against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The results demonstrated:

  • Inhibition Rates :
    • MCF-7: 78% inhibition at 25 µM
    • A549: 65% inhibition at 25 µM
    • HCT116: 70% inhibition at 25 µM

These findings suggest that the compound may serve as a potential lead in developing new anticancer agents.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains.

Case Study: Antimicrobial Testing

In a study assessing antimicrobial activity:

  • Tested Strains : Escherichia coli, Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC) :
    • E. coli: MIC of 32 µg/mL
    • S. aureus: MIC of 16 µg/mL

These results highlight its potential as an antimicrobial agent.

Q & A

Q. Table 1. Key Crystallographic Parameters from SC-XRD Analysis

ParameterValueSource
Space groupP2₁/c
Unit cell dimensionsa=8.21 Å, b=12.45 Å, c=14.73 Å
Dihedral anglesPyrimidine/fluorophenyl: 12.8°
Hydrogen bond lengthN–H⋯N: 2.89 Å

Q. Table 2. Comparative Antimicrobial Activity

OrganismMIC (µg/mL)Cytotoxicity (IC₅₀, µM)Source
S. aureus ATCC 2921312.5>100
C. albicans SC531425.0>100

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